![molecular formula C18H15N3O B2957872 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 372090-04-5](/img/structure/B2957872.png)
3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido-indole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are formed through reactions of certain compounds like methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides .
Synthesis Analysis
The synthesis of these derivatives involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones are formed that are involved in the alkylation at two nitrogen atoms .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a pyrimido-indole core . Detailed structural analysis would require more specific information or computational chemistry tools.Chemical Reactions Analysis
The chemical reactions involved in the formation of these derivatives include reactions with isocyanates and isothiocyanates . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .科学的研究の応用
BET Bromodomain Inhibition
Zhao et al. (2017) conducted a study on the structure-based discovery of compounds containing the 9H-pyrimido[4,5-b]indole moiety, such as 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one. They synthesized a series of small molecules showing high binding affinities to BET proteins and potencies in inhibiting cell growth in acute leukemia cell lines. These findings highlight the potential application of this compound in cancer research, particularly as a BET inhibitor in leukemia and breast cancer models (Zhao et al., 2017).
Reactivity with Indole Analogs
Kurihara et al. (1980) explored the reactions of compounds like ethyl 3-ethoxymethylene-2, 4-dioxovalerate with indole analogs, leading to the formation of pyrimido[1, 2-a]indoles. This study provides insights into the chemical reactivity of pyrimido[5,4-b]indol derivatives and their potential use in synthetic organic chemistry (Kurihara et al., 1980).
Optoelectronic Properties
Irfan et al. (2019) investigated the optoelectronic and charge transfer properties of compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine. The study suggests that derivatives of pyrimido[5,4-b]indol may have potential applications in organic semiconductor devices, highlighting their relevance in materials science (Irfan et al., 2019).
Synthesis of Pyrimido-Indole Derivatives
Shestakov et al. (2009) focused on synthesizing 5H-pyrimido[5,4-b]indole derivatives. This research contributes to the field of heterocyclic chemistry and may be relevant for developing new pharmaceuticals or materials (Shestakov et al., 2009).
Annelation of Pyridine or Pyrimidine into Indole Rings
Molina and Fresneda (1988) examined the creation of pyrimido[4,5-b]indole derivatives through the annelation of pyridine or pyrimidine rings into indole rings. Such research is significant in synthetic chemistry, especially in the development of new heterocyclic compounds (Molina & Fresneda, 1988).
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to have antitumor activity, suggesting that the targets could be involved in cell proliferation and survival pathways .
Mode of Action
Based on the antiproliferative activity of similar compounds, it can be hypothesized that this compound may interact with its targets to inhibit cell proliferation and induce cell death .
Biochemical Pathways
Given the antitumor activity of similar compounds, it is likely that this compound affects pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have been shown to have antiproliferative activity, suggesting that this compound may inhibit cell proliferation and induce cell death .
特性
IUPAC Name |
3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18-17-16(14-8-4-5-9-15(14)20-17)19-12-21(18)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJNNEZJLQWHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2957789.png)
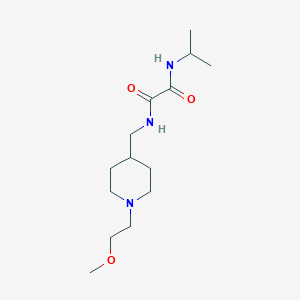
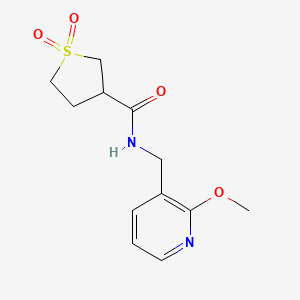
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


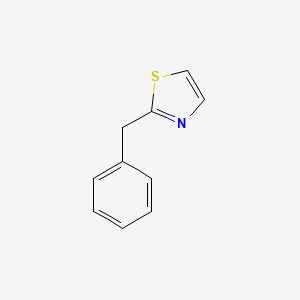
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)
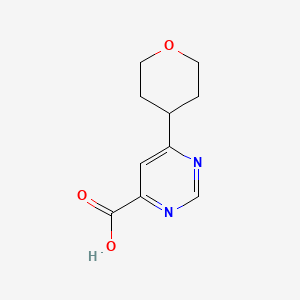

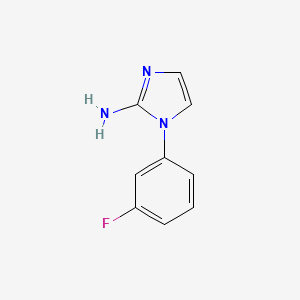
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)
![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)
![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2957811.png)
